(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid
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Overview
Description
(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid is a synthetic organic compound that features a piperazine ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions involving acetic anhydride or acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Piperazine: A simple heterocyclic compound used as an anthelmintic.
Dimethylaminoethanol: A compound with a similar dimethylamino group used in various chemical syntheses.
Uniqueness
(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)-2-oxoethyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-11(2)9(14)7-12-3-5-13(6-4-12)8-10(15)16/h3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCYPZRQSWFMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCN(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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